6-(oxolan-2-yl)pyridazin-3-amine
Description
6-(Oxolan-2-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with an oxolan (tetrahydrofuran) ring at the 6-position and an amine group at the 3-position. The oxolan substituent may influence solubility and hydrogen-bonding interactions, critical for biological activity .
Properties
CAS No. |
1856161-91-5 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(oxolan-2-yl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis under neutral conditions . This method offers good functional group compatibility and broad substrate scope.
Industrial Production Methods: Industrial production of pyridazine derivatives often involves the use of readily available starting materials and efficient catalytic processes. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can yield pyridazines with high functional group tolerance and remarkable regioselectivity .
Chemical Reactions Analysis
Types of Reactions: 6-(Oxolan-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazines.
Substitution: Substitution reactions, especially at the nitrogen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines .
Scientific Research Applications
6-(Oxolan-2-yl)pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(oxolan-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, which plays a role in various physiological processes . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 6-(oxolan-2-yl)pyridazin-3-amine with key analogs identified in the evidence:
Key Observations:
Substituent Position: The positional isomer 6-(oxolan-3-yl)pyridazin-3-amine shares the same molecular formula as the target compound but differs in the oxolan substitution position (3-yl vs. 2-yl). In contrast, 6-(oxan-4-yl)pyridazin-3-amine substitutes the oxolan ring with a larger 6-membered oxan (tetrahydropyran) ring. This increases molecular weight by ~14 g/mol and introduces steric bulk, which could reduce membrane permeability compared to the target compound .
Functional Group Complexity: Complex derivatives like BI63209 and BG14264 incorporate additional functional groups (e.g., sulfonyl, piperazinyl, trimethoxybenzoyl). These groups enhance molecular weight significantly (>400 g/mol) and introduce hydrogen-bond acceptors/donors, likely improving target binding but reducing solubility .
Hydrogen Bonding and Crystallographic Behavior
- The oxolan ring in the target compound and its analogs can participate in hydrogen bonding via its ether oxygen. The 2-yl position in the target may facilitate stronger interactions with adjacent molecules compared to the 3-yl isomer, as predicted by graph-set analysis in crystallography .
- This property is critical in structure-based drug design, where predictable packing improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
